(E)-4-chlorobut-2-enoic acid
Overview
Description
(E)-4-Chlorobut-2-enoic acid is an organic compound characterized by the presence of a chlorine atom attached to the fourth carbon of a butenoic acid chain. This compound is notable for its conjugated double bond and carboxylic acid functional group, which confer unique chemical properties and reactivity. It is used in various chemical syntheses and research applications due to its reactivity and structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-4-Chlorobut-2-enoic acid can be synthesized through several methods, including:
Halogenation of Butenoic Acid: This involves the addition of chlorine to butenoic acid under controlled conditions to ensure the formation of the (E)-isomer.
Grignard Reaction: The reaction of a suitable Grignard reagent with a chlorinated precursor can yield this compound.
Industrial Production Methods: Industrially, this compound can be produced through the chlorination of butenoic acid derivatives using chlorine gas in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and controlled addition rates to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-4-Chlorobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the double bond or the carboxylic acid group to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or neutral conditions.
Major Products:
Oxidation: Products include carboxylates or other oxidized derivatives.
Reduction: Products include alcohols or alkanes.
Substitution: Products include substituted butenoic acids with various functional groups replacing the chlorine atom.
Scientific Research Applications
(E)-4-Chlorobut-2-enoic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which (E)-4-chlorobut-2-enoic acid exerts its effects involves its reactive functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the chlorine atom and double bond provide sites for nucleophilic attack and electrophilic addition. These interactions can affect molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.
Properties
IUPAC Name |
4-chlorobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOMCUWVZVBDBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878727 | |
Record name | 4-Chloro-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16197-90-3 | |
Record name | 4-Chloro-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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